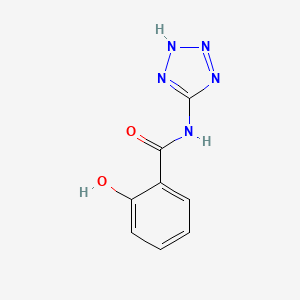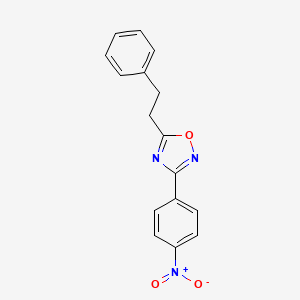
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide, also known as AICA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide is not fully understood, but it is believed to activate AMP-activated protein kinase (AMPK), which plays a key role in regulating cellular energy metabolism. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which may explain its therapeutic effects in cancer, neuroprotection, and metabolic disorders.
Biochemical and Physiological Effects:
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide induces apoptosis and inhibits angiogenesis, which may explain its anti-cancer effects. In neurons, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide protects against oxidative stress and improves cognitive function, which may have therapeutic applications in neurodegenerative diseases. In metabolic disorders, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide improves glucose uptake and insulin sensitivity, which may have therapeutic applications in diabetes and obesity.
实验室实验的优点和局限性
One advantage of using 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide in lab experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide. One area of focus is on its potential therapeutic applications in cancer, neuroprotection, and metabolic disorders. Another area of focus is on understanding its mechanism of action and identifying potential targets for drug development. Additionally, research on the pharmacokinetics and toxicity of 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide is a synthetic compound that has potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and metabolic disorders. Its mechanism of action involves activation of AMPK, which leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. While there are advantages to using 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide in lab experiments, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Future research is needed to further explore the therapeutic potential of 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide and to better understand its mechanism of action.
合成方法
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide can be synthesized using a multi-step process involving the reaction of indole-3-acetic acid with cyclohexylamine, followed by acetylation and cyclization. The final product is a white solid that is soluble in organic solvents.
科学研究应用
2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and metabolic disorders. In cancer research, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide has been shown to protect against oxidative stress and improve cognitive function. In metabolic disorders, 2-(3-acetyl-1H-indol-1-yl)-N-cyclohexylacetamide has been shown to improve glucose uptake and insulin sensitivity.
属性
IUPAC Name |
2-(3-acetylindol-1-yl)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(21)16-11-20(17-10-6-5-9-15(16)17)12-18(22)19-14-7-3-2-4-8-14/h5-6,9-11,14H,2-4,7-8,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVQQGLIURSNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)

![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)

![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5823135.png)


![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)

![N-[4-(diethylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5823164.png)

